Superior Progression-Free Survival vs. Placebo in Advanced Pancreatic NETs (Phase III SANET-p Trial)
In the randomized, double-blind, placebo-controlled Phase III SANET-p trial (NCT02589821) for advanced pancreatic neuroendocrine tumors (NETs), sulfatinib demonstrated a statistically significant improvement in median progression-free survival (mPFS) compared to placebo. The mPFS was 10.9 months for sulfatinib versus 3.7 months for placebo (hazard ratio [HR] 0.491; 95% CI 0.319-0.755; p=0.0011) [1].
| Evidence Dimension | Median Progression-Free Survival (mPFS) |
|---|---|
| Target Compound Data | 10.9 months |
| Comparator Or Baseline | Placebo: 3.7 months |
| Quantified Difference | 7.2-month increase; HR 0.491 |
| Conditions | Randomized, double-blind, placebo-controlled Phase III trial (SANET-p) in patients with progressive, advanced, well-differentiated pancreatic NETs |
Why This Matters
This robust, randomized Phase III data provides a high level of evidence for sulfatinib's efficacy in a specific NET patient population, a critical factor for formulary inclusion and clinical procurement.
- [1] Xu J, Shen L, Bai C, et al. Surufatinib in advanced pancreatic neuroendocrine tumours (SANET-p): a randomised, double-blind, placebo-controlled, phase 3 study. Lancet Oncol. 2020;21(11):1489-1499. View Source
